![molecular formula C16H11F3N2OS2 B2550116 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 296273-03-5](/img/structure/B2550116.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide have been evaluated against various bacterial strains. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) in the micromolar range .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with structural similarities to this compound have shown promising results against different cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects on human colorectal carcinoma cells with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action is believed to involve the inhibition of crucial cellular pathways associated with cancer cell proliferation.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties. Studies have indicated that benzothiazole derivatives can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is a target for many antimicrobial agents due to its role in nucleotide synthesis . The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards these enzymes.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzothiazol-2-ylsulfanyl)acetic acid
- 2-(benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the benzothiazole ring and the trifluoromethyl group.
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a benzothiazole moiety linked to a trifluoromethyl-substituted phenyl group via an acetamide linkage. Its structure can be represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which play roles in pain and inflammation pathways .
- Antimicrobial Activity : Benzothiazole derivatives have shown promising antimicrobial properties against various strains, including tuberculosis .
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of benzothiazole derivatives. For example, a series of synthesized compounds demonstrated varying degrees of inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.32 µM .
Compound | R Group | MIC (µM) | Inhibition (%) |
---|---|---|---|
7a | H | 0.08 | 98 |
7b | 2-Cl | 0.32 | 95 |
7c | 4-Cl | 0.32 | 90 |
7d | 2,4-DiCl | 0.25 | 92 |
Dual Inhibition Studies
The compound's structural analogs have been evaluated for dual inhibition of sEH and FAAH, showing low nanomolar inhibition potencies (IC50 values around 7 nM for FAAH) . These findings suggest that modifications on the aromatic rings enhance the inhibitory effects while maintaining metabolic stability.
Study on Pain Relief
A study involving animal models assessed the effects of dual sEH/FAAH inhibitors derived from benzothiazole structures. The results indicated that these compounds could alleviate pain without significant side effects typically associated with traditional analgesics like opioids .
Anticancer Activity
Another investigation focused on the antiproliferative effects against various cancer cell lines, revealing that similar benzothiazole derivatives exhibited selective cytotoxicity against FLT3-ITD-positive acute myeloid leukemia cells with GI50 values between 30-80 nM . This selectivity over normal cells suggests a favorable therapeutic window.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide?
The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 1,3-benzothiazole-2-thiol with chloroacetyl chloride to form the intermediate 2-chloroacetamide derivative. Subsequent nucleophilic substitution with 3-(trifluoromethyl)aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at 273 K yields the target compound. Purification is achieved through recrystallization from methanol/acetone mixtures (1:1) .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography : Determines bond lengths, torsion angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) .
- NMR spectroscopy : Confirms the presence of the trifluoromethyl group (¹⁹F NMR) and aromatic protons.
- FT-IR : Identifies characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, C–S vibrations at ~680 cm⁻¹) .
Q. What biological assays are recommended for initial pharmacological screening?
Based on structural analogs (e.g., benzothiazole-containing acetamides), recommended assays include:
- In vitro anti-inflammatory activity : Cyclooxygenase (COX-1/COX-2) inhibition assays .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the electron-withdrawing effect of the -CF₃ group, which polarizes the acetamide moiety and enhances electrophilicity. Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis reveal charge distribution and reactivity hotspots, guiding predictions for nucleophilic/electrophilic attack sites .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?
Discrepancies may arise from:
- Purity : Use HPLC (≥95% purity) to exclude impurities affecting assays.
- Stereochemical factors : Perform chiral resolution if racemic mixtures are synthesized.
- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation time).
For example, conflicting COX-2 inhibition data can be addressed by comparing IC₅₀ values under identical pH and temperature conditions .
Q. How do non-covalent interactions influence the solid-state packing and stability of this compound?
X-ray crystallography reveals intermolecular N–H⋯N hydrogen bonds and π-π stacking between benzothiazole and phenyl rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding ≈ 15%, van der Waals ≈ 70%). These interactions stabilize 1D chains along the [100] axis, critical for crystal engineering and solubility predictions .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
Key challenges include:
- Byproduct formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switch to dichloromethane with catalytic DMAP for better control.
- Temperature sensitivity : Maintain reactions at 273 K to minimize thiol oxidation .
Q. Methodological Tables
Table 1. Key Crystallographic Data for Structural Analogs
Compound | Space Group | Torsion Angle (°) | Hydrogen Bond (Å) | Reference |
---|---|---|---|---|
2-(2,6-Dichlorophenyl) derivative | P 1 | 79.7 | N–H⋯N: 2.89 | |
2-(2-Fluorophenyl) analog | P2₁/c | 85.2 | N–H⋯O: 3.02 |
Table 2. Recommended Reaction Conditions for Scale-Up
Parameter | Optimal Condition | Alternative |
---|---|---|
Coupling agent | EDC/HOBt | DCC/DMAP |
Solvent | Dichloromethane | THF |
Temperature | 273 K | 298 K (with monitoring) |
Purification | Recrystallization (MeOH/acetone) | Column chromatography |
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS2/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-23-15-21-12-6-1-2-7-13(12)24-15/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKACFZIKXTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.